9-nonadecanone physical and chemical properties
9-nonadecanone physical and chemical properties
An In-Depth Technical Guide to 9-Nonadecanone for Advanced Research
Introduction
9-Nonadecanone (CAS RN: 75030-48-7) is a long-chain, symmetrical aliphatic ketone. Comprising a 19-carbon backbone with a carbonyl group at the C-9 position, this molecule holds significant interest for researchers in organic synthesis, materials science, and drug discovery. Its long alkyl chains confer distinct lipophilic properties, while the central carbonyl group provides a site for a variety of chemical transformations. This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of 9-nonadecanone, alongside a discussion of its synthesis, potential applications, and safe handling practices, tailored for a scientific audience.
Physicochemical Properties
The physicochemical properties of 9-nonadecanone are central to its application and handling. The long aliphatic chains dominate its physical behavior, rendering it a waxy solid at room temperature with low solubility in polar solvents.
| Property | Value | Reference/Comment |
| Molecular Formula | C₁₉H₃₈O | [1][2] |
| Molecular Weight | 282.51 g/mol | [1][2] |
| CAS Number | 75030-48-7 | [1][3] |
| Appearance | White to almost white powder or crystalline solid | [3] |
| Melting Point | 49.0 - 53.0 °C | [3] |
| Boiling Point | Data not available. For the isomer 10-nonadecanone: 351.2°C at 760 mmHg | [4] The boiling point is expected to be similar to its isomer. |
| Density | Data not available. For the isomer 10-nonadecanone: 0.832 g/cm³ | [4][5] The density is expected to be less than water. |
| Solubility | Insoluble in water; soluble in organic solvents. | [6][7][8][9][10] As with other long-chain ketones, solubility in water is negligible, while it is expected to be soluble in solvents like ethanol, acetone, and ethers. |
| Purity | >98.0% (by GC) | [3] |
Spectroscopic Characterization
While experimental spectra for 9-nonadecanone are not widely available, its structure allows for a confident prediction of its key spectroscopic features. This is crucial for researchers synthesizing or handling this compound to confirm its identity and purity.
Infrared (IR) Spectroscopy
The IR spectrum of 9-nonadecanone is expected to be dominated by two key features:
-
C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the C-H stretching vibrations of the long alkyl chains.
-
C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of a saturated aliphatic ketone.[11][12][13] The absence of conjugation with double bonds or aromatic rings places this peak in its typical region.
NMR Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of 9-nonadecanone is predicted to be relatively simple due to the molecule's symmetry. Key expected signals include:
-
A triplet at approximately 0.88 ppm, integrating to 6H, corresponding to the two terminal methyl (CH₃) groups.
-
A large, complex multiplet between approximately 1.20 and 1.60 ppm, arising from the numerous methylene (CH₂) groups of the alkyl chains.
-
A triplet at approximately 2.40 ppm, integrating to 4H, corresponding to the methylene groups alpha to the carbonyl group (α-CH₂). These protons are deshielded by the electron-withdrawing effect of the carbonyl group.[14]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton:
-
Carbonyl Carbon (C=O): A characteristic peak in the downfield region, expected around 205-220 ppm.[15][16][17] This signal is typically weak due to the lack of an attached proton and a long relaxation time.[18]
-
Alpha-Carbons (α-C): The carbons adjacent to the carbonyl group are expected to resonate around 40-45 ppm.
-
Alkyl Chain Carbons: A series of peaks in the upfield region (approximately 14-32 ppm), corresponding to the carbons of the octyl chains. The terminal methyl carbon would appear at approximately 14 ppm.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), 9-nonadecanone is expected to display a molecular ion peak (M⁺) at m/z 282. The fragmentation pattern would be dominated by α-cleavage, the breaking of the C-C bond adjacent to the carbonyl group. This would lead to the formation of characteristic acylium ions.[19][20][21][22] For 9-nonadecanone, α-cleavage would result in the loss of an octyl radical (C₈H₁₇•) to give an acylium ion at m/z 155, and the loss of a decyl radical (C₁₀H₂₁•) to give an acylium ion at m/z 183. The McLafferty rearrangement is also a possibility for long-chain ketones, which would involve the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[20][21]
Synthesis of 9-Nonadecanone
The synthesis of symmetrical long-chain ketones like 9-nonadecanone can be approached through several established organic chemistry methodologies. A plausible and efficient route is the reaction of an organometallic reagent with a carboxylic acid derivative.
Caption: A plausible synthetic pathway to 9-nonadecanone.
Experimental Protocol: Synthesis via Organocuprate Reagent
This protocol is a general representation of a common method for synthesizing ketones.
-
Preparation of Nonanoyl Chloride: To a solution of nonanoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain crude nonanoyl chloride.
-
Preparation of Lithium Dioctylcuprate: In a separate flask under an inert atmosphere, dissolve copper(I) iodide in anhydrous diethyl ether or tetrahydrofuran at 0°C. Add two equivalents of n-octyllithium dropwise, maintaining the temperature below 0°C. The formation of the Gilman reagent, lithium dioctylcuprate, is indicated by a color change.
-
Coupling Reaction: Add the previously prepared nonanoyl chloride to the solution of lithium dioctylcuprate at low temperature (e.g., -78°C). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 9-nonadecanone can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Potential Transformations
The chemistry of 9-nonadecanone is primarily dictated by the reactivity of the carbonyl group.
Caption: Key chemical transformations of 9-nonadecanone.
-
Reduction: The carbonyl group can be readily reduced to a secondary alcohol (9-nonadecanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. For example, Grignard reagents (R-MgX) can add to the carbonyl to form a tertiary alcohol after acidic workup.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding an alkene.
-
Reductive Amination: 9-Nonadecanone can be converted to the corresponding amine, 9-aminononadecane, through reductive amination. This involves the formation of an imine intermediate with ammonia or a primary amine, followed by reduction.
Potential Applications in Research and Drug Development
While direct applications of 9-nonadecanone in drug development are not extensively documented, the biological activities of other long-chain aliphatic ketones suggest several promising avenues for investigation.[23][24][25][26]
-
Antimicrobial Research: Long-chain ketones have been reported to possess antimicrobial and antifungal properties.[23][24][25] The lipophilic nature of the long alkyl chains allows for interaction with and disruption of microbial cell membranes. 9-Nonadecanone could be investigated as a potential antimicrobial agent or as a scaffold for the development of new antimicrobial compounds.
-
Anti-inflammatory and Cytotoxic Studies: Some long-chain ketones isolated from natural sources have demonstrated anti-inflammatory and cytotoxic activities.[26] These properties are of significant interest in the development of new therapeutics for a range of diseases, including cancer and inflammatory disorders.
-
Drug Delivery Systems: The amphiphilic character that could be imparted to derivatives of 9-nonadecanone makes it a candidate for use in the formulation of drug delivery systems, such as liposomes or nanoparticles. The long alkyl chains can facilitate encapsulation of hydrophobic drugs.
-
Chemical Probe Development: Due to its specific structure, 9-nonadecanone and its derivatives could be used as chemical probes to study lipid metabolism and signaling pathways.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors that may be generated, especially upon heating.
-
Fire Safety: While not expected to be highly flammable, keep away from open flames and high heat sources. Use appropriate fire extinguishers (e.g., dry chemical, CO₂) in case of a fire.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid ingestion.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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